molecular formula C25H23ClN6O B3412053 1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea CAS No. 923123-56-2

1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea

Cat. No.: B3412053
CAS No.: 923123-56-2
M. Wt: 458.9 g/mol
InChI Key: JYSKRKMALCJJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrimidinyl group, and a urea linkage. Its chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chlorophenyl intermediate: This step involves the reaction of 4-chloroaniline with a suitable reagent to form the chlorophenyl intermediate.

    Pyrimidinyl group attachment: The chlorophenyl intermediate is then reacted with 4-methyl-6-[(4-methylphenyl)amino]pyrimidine under specific conditions to attach the pyrimidinyl group.

    Urea linkage formation: Finally, the compound is treated with a urea derivative to form the desired urea linkage, resulting in the final product.

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea has numerous scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(4-chlorophenyl)-3-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]urea can be compared with other similar compounds, such as:

    This compound: This compound shares a similar structure but may have different substituents or functional groups.

    This compound: Another similar compound with slight variations in its chemical structure.

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical properties, which make it a valuable compound for various scientific applications.

Properties

CAS No.

923123-56-2

Molecular Formula

C25H23ClN6O

Molecular Weight

458.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]urea

InChI

InChI=1S/C25H23ClN6O/c1-16-3-7-19(8-4-16)28-23-15-17(2)27-24(32-23)29-20-11-13-22(14-12-20)31-25(33)30-21-9-5-18(26)6-10-21/h3-15H,1-2H3,(H2,30,31,33)(H2,27,28,29,32)

InChI Key

JYSKRKMALCJJPY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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